molecular formula C17H13N3O6S B2574790 3-((3-(4-Nitrobenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid CAS No. 1008010-62-5

3-((3-(4-Nitrobenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid

Cat. No.: B2574790
CAS No.: 1008010-62-5
M. Wt: 387.37
InChI Key: LNIVCWBOVMLVDX-UHFFFAOYSA-N
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Description

3-((3-(4-Nitrobenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid is a complex organic compound that features a thiazolidine ring, a nitrobenzyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-(4-Nitrobenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thioamide under acidic conditions.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the thiazolidine intermediate.

    Coupling with Benzoic Acid: The final step involves coupling the nitrobenzyl-thiazolidine intermediate with benzoic acid, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-((3-(4-Nitrobenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzoic acid moiety can participate in esterification reactions with alcohols in the presence of acid catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alcohols and acid catalysts like sulfuric acid (H2SO4).

Major Products

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: The major products would be esters of the benzoic acid moiety.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((3-(4-Nitrobenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, while the thiazolidine ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoic Acid: Shares the nitrobenzyl group but lacks the thiazolidine ring.

    Thiazolidine-2,4-dione: Contains the thiazolidine ring but lacks the nitrobenzyl and benzoic acid moieties.

    Benzylamine: Contains the benzyl group but lacks the nitro and thiazolidine functionalities.

Uniqueness

3-((3-(4-Nitrobenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-[[3-[(4-nitrophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O6S/c21-15-14(18-12-3-1-2-11(8-12)16(22)23)27-17(24)19(15)9-10-4-6-13(7-5-10)20(25)26/h1-8,14,18H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIVCWBOVMLVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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